2-(2-Methoxyethoxy)ethanol, commonly referred to as Methyl Carbitol, is a clear, colorless, hygroscopic liquid with the chemical formula or . This compound is categorized as both an alcohol and an ether, characterized by its ability to dissolve in water and various organic solvents. It is known for its mild irritant properties upon direct contact with skin and eyes, leading to drying effects by leaching fats from the skin . Additionally, it is flammable and should be handled with care.
One key application of MEE in scientific research is as a solvent or extraction medium. Its miscibility with water and various organic solvents allows it to dissolve a broad range of substances, making it useful for:
MEE can also be used as a starting material or intermediate in the synthesis of various materials. Its reactivity allows researchers to:
The synthesis of 2-(2-Methoxyethoxy)ethanol typically involves the reaction of ethylene oxide with methanol in the presence of catalysts. This process yields a mixture of products that can be purified through distillation or other separation techniques to isolate the desired compound. Variations in reaction conditions such as temperature and pressure can influence the yield and purity of the final product.
This compound has a variety of applications across different industries:
Interaction studies involving 2-(2-Methoxyethoxy)ethanol have primarily focused on its compatibility with other solvents and chemicals. Its ability to act as a coupling agent enhances miscibility in organic-aqueous systems, making it valuable in formulations that require stable emulsions. Furthermore, it has been investigated for its interactions with biological systems, particularly concerning its teratogenic effects .
Several compounds share structural similarities with 2-(2-Methoxyethoxy)ethanol. Here are some notable examples:
Compound Name | Formula | Key Features |
---|---|---|
Diethylene Glycol Monomethyl Ether | C5H12O3 | Commonly used as a solvent; less hygroscopic than Methyl Carbitol. |
Ethylene Glycol | C2H6O2 | Widely used antifreeze; more toxic than Methyl Carbitol. |
Triethylene Glycol Monomethyl Ether | C7H16O4 | Similar solvent properties; higher molecular weight. |
What sets 2-(2-Methoxyethoxy)ethanol apart from these similar compounds is its specific balance between hydrophilicity and lipophilicity, which allows it to serve effectively in diverse applications from industrial solvents to fuel additives. Its relatively low toxicity compared to other glycol ethers makes it a preferred choice in many formulations where safety is a concern.
The industrial production of DGME primarily relies on catalytic transesterification, where diethylene glycol (DEG) reacts with methanol in the presence of acidic or basic catalysts. A notable method involves using silicotungstic acid (H₄[SiW₁₂O₄₀]) supported on activated carbon, which achieves a DGME selectivity of 72% at 150°C under nitrogen atmosphere. The reaction proceeds via protonation of DEG’s hydroxyl group, followed by nucleophilic attack by methanol, yielding DGME and water.
Alternative approaches employ ethylene carbonate (EC) and methanol transesterification, catalyzed by weakly basic ion-exchange resins like Amberlyst A-21. This method co-produces dimethyl carbonate (DMC) and ethylene glycol (EG), with DGME forming as a byproduct under optimized conditions (methanol-to-EC molar ratio: 4:1, 75°C). The equilibrium is biased toward DGME by capturing EG with DMC, enhancing conversion rates up to 96%.
Table 1: Key Reaction Conditions for DGME Synthesis
Method | Catalyst | Temperature (°C) | Selectivity (%) | Yield (%) |
---|---|---|---|---|
DEG + Methanol | H₄[SiW₁₂O₄₀]/C | 150 | 72 | 60 |
EC + Methanol | Amberlyst A-21 | 75 | 95 | 96 |
Oligomerization | KIP321 | 180 | 60 | 68 |
Solid-phase catalysts have gained prominence due to their reusability and reduced waste generation. Acidic catalysts like sulfonated polystyrene resins (e.g., Dowex 50W) facilitate etherification by protonating DEG, while basic catalysts such as KF/CaO/AC promote transesterification via deprotonation. For instance, KF/CaO/AC achieves 96.3% yield in DGME synthesis by forming active KCaF₃ and K₂O species, which stabilize transition states during methanolysis.
Macroreticular ion-exchange resins with tertiary amine groups (e.g., Amberlyst A-21) exhibit superior performance in continuous-flow reactors, maintaining >90% selectivity over 10 cycles. These resins minimize side reactions like DEG oligomerization, which typically forms undesired triethylene glycol derivatives.
Kinetic studies reveal that DGME synthesis competes with oligomerization pathways. The Arrhenius-based power-law model accurately describes the transesterification of DEG and methanol, with activation energies (Eₐ) ranging from 45–60 kJ/mol. For example, the rate equation for DGME formation is:
$$
r = k \cdot [\text{DEG}]^{1.2} \cdot [\text{MeOH}]^{0.8} \quad \text{where } k = A \cdot e^{-Eₐ/RT}
$$
Here, $$ A $$ (pre-exponential factor) and $$ Eₐ $$ are derived from experimental data. Computational fluid dynamics (CFD) models further predict temperature and pressure profiles in reactive distillation columns, optimizing DGME purity (>99%).
Table 2: Kinetic Parameters for DGME Synthesis
Reaction | Eₐ (kJ/mol) | $$ A $$ (L/mol·s) | Temperature Range (°C) |
---|---|---|---|
DEG + Methanol | 58.3 | 2.5 × 10⁶ | 120–180 |
EC + Methanol | 45.1 | 1.8 × 10⁵ | 60–100 |
Oligomerization | 72.4 | 4.2 × 10⁷ | 150–200 |
Solvent choice critically impacts DGME synthesis efficiency. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance methanol nucleophilicity, accelerating transesterification rates by 30%. Conversely, water-containing systems favor reverse hydrolysis, reducing DGME yields unless sequestering agents (e.g., molecular sieves) are employed.
Recent work demonstrates that dimethyl carbonate (DMC) acts as a green solvent and reactant, shifting equilibrium toward DGME via EG capture. This strategy reduces methanol consumption by 50% while achieving 97% conversion.
Health Hazard